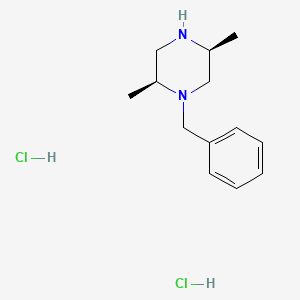

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC13403819

Molecular Formula: C13H22Cl2N2

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22Cl2N2 |

|---|---|

| Molecular Weight | 277.23 g/mol |

| IUPAC Name | (2S,5S)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12-;;/m0../s1 |

| Standard InChI Key | NNOPREOUOQQPDC-AQEKLAMFSA-N |

| Isomeric SMILES | C[C@H]1CN[C@H](CN1CC2=CC=CC=C2)C.Cl.Cl |

| Canonical SMILES | CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl |

Introduction

(2S,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride is a chiral compound belonging to the piperazine family, characterized by its specific stereochemistry and functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical and biological properties.

Synthesis and Preparation

The synthesis of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride typically involves the preparation of its parent compound, (2S,5S)-1-benzyl-2,5-dimethylpiperazine, followed by conversion to the dihydrochloride salt. The parent compound can be synthesized from commercially available starting materials such as benzylamine and 2,5-dimethylpiperazine through a series of chemical reactions, including alkylation and hydrogenation steps.

Steps in Synthesis:

-

Starting Materials: Benzylamine and 2,5-dimethylpiperazine.

-

Reaction Conditions: Solvents like ethanol or methanol under reflux conditions.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

-

Purification: Recrystallization or column chromatography to obtain the desired enantiomer.

-

Salt Formation: Conversion to dihydrochloride salt using hydrochloric acid.

Chemical Reactions and Analysis

(2S,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, similar to its parent compound.

Types of Reactions:

-

Oxidation: Using oxidizing agents like potassium permanganate.

-

Reduction: Using reducing agents such as lithium aluminum hydride.

-

Substitution: Nucleophilic substitution reactions at the benzyl or methyl groups.

Common Reagents and Conditions:

-

Oxidation: Potassium permanganate in an acidic medium.

-

Reduction: Lithium aluminum hydride in anhydrous ether.

-

Substitution: Sodium hydride in dimethylformamide (DMF).

Biological Activity and Applications

The biological activity of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is attributed to its interaction with neurotransmitter systems in the central nervous system. It has potential applications in medicine, particularly in the treatment of mood disorders.

Potential Applications:

-

Chemistry: Building block in organic synthesis.

-

Biology: Investigated as a ligand in receptor binding studies.

-

Medicine: Explored for antidepressant or anxiolytic properties.

Mechanism of Action:

-

Molecular Targets: Serotonin and dopamine receptors.

-

Pathways Involved: Modulation of neurotransmitter release or reuptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume